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Compound of Interest

Compound Name: 4-(1-Pyrrolidinyl)benzaldehyde

Cat. No.: B1360154 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-
Pyrrolidinyl)benzaldehyde, a versatile organic compound with applications in chemical

synthesis and materials science.[1] Intended for researchers, scientists, and professionals in

drug development, this document offers an in-depth examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this

data is grounded in fundamental spectroscopic principles, providing a robust framework for

structural elucidation and quality control.

Introduction
4-(1-Pyrrolidinyl)benzaldehyde, with the chemical formula C₁₁H₁₃NO and a molecular weight

of 175.23 g/mol , is a substituted aromatic aldehyde.[2] Its structure, featuring a pyrrolidine ring

attached to a benzaldehyde moiety, gives rise to a unique spectroscopic signature that is

invaluable for its identification and characterization. This guide will dissect the nuances of its ¹H

NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its molecular

architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 4-(1-Pyrrolidinyl)benzaldehyde, both ¹H

and ¹³C NMR are essential for confirming its structure.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(1-Pyrrolidinyl)benzaldehyde is characterized by distinct signals

corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine

ring. The electron-donating nature of the pyrrolidinyl group significantly influences the chemical

shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-Pyrrolidinyl)benzaldehyde in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2

seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected ¹H NMR spectrum will exhibit the following key features:
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Causality

~9.7 Singlet 1H
Aldehydic proton

(-CHO)

The strongly

deshielding

effect of the

carbonyl group

and the aromatic

ring shifts this

proton

significantly

downfield.

~7.7 Doublet 2H

Aromatic protons

ortho to the

aldehyde group

These protons

are deshielded

by the electron-

withdrawing

aldehyde group.

They appear as

a doublet due to

coupling with the

adjacent meta

protons.

~6.6 Doublet 2H

Aromatic protons

meta to the

aldehyde group

The electron-

donating

pyrrolidine group

shields these

protons, causing

an upfield shift

compared to

unsubstituted

benzaldehyde.

They appear as

a doublet due to

coupling with the

ortho protons.
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~3.3 Triplet 4H

Methylene

protons of the

pyrrolidine ring

adjacent to the

nitrogen

The

electronegative

nitrogen atom

deshields these

protons. They

appear as a

triplet due to

coupling with the

adjacent

methylene

protons.

~2.0 Multiplet 4H

Methylene

protons of the

pyrrolidinyl ring β

to the nitrogen

These protons

are in a more

shielded

environment

compared to

those adjacent to

the nitrogen.

Logical Relationship of ¹H NMR Data to Structure
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Molecular Structure

¹H NMR Spectrum
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Caption: Relationship between the structure of 4-(1-Pyrrolidinyl)benzaldehyde and its ¹H

NMR signals.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each

unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to

the lower natural abundance of ¹³C.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,

and the pyrrolidine carbons.
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Chemical Shift (δ, ppm) Assignment Causality

~190 Carbonyl carbon (C=O)

The double bond to the highly

electronegative oxygen atom

causes a significant downfield

shift.

~152
Aromatic carbon attached to

the pyrrolidine nitrogen

The strong electron-donating

effect of the nitrogen atom

deshields this carbon.

~132
Aromatic carbons ortho to the

aldehyde group

These carbons are deshielded

by the aldehyde group.

~125
Aromatic carbon attached to

the aldehyde group

This carbon is deshielded by

the carbonyl group.

~111
Aromatic carbons meta to the

aldehyde group

The electron-donating

pyrrolidine group shields these

carbons, shifting them upfield.

~47

Methylene carbons of the

pyrrolidine ring adjacent to the

nitrogen

The electronegative nitrogen

deshields these carbons.

~25

Methylene carbons of the

pyrrolidine ring β to the

nitrogen

These carbons are in a more

shielded, aliphatic

environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the

solid sample directly.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically plotted as transmittance versus

wavenumber.

Data Interpretation and Key Insights

The IR spectrum of 4-(1-Pyrrolidinyl)benzaldehyde will display characteristic absorption

bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2850 and ~2750 C-H stretch (Fermi resonance) Aldehyde (-CHO)

~1680 C=O stretch Aldehyde (conjugated)

~1600, ~1520 C=C stretch Aromatic ring

~1350 C-N stretch Aromatic amine

~820 C-H out-of-plane bend 1,4-disubstituted benzene

The conjugation of the aldehyde group with the aromatic ring and the electron-donating

pyrrolidine group lowers the C=O stretching frequency compared to a non-conjugated

aldehyde.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).
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Ionization: Use a suitable ionization method, such as Electron Ionization (EI).

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific mass-to-charge

ratio.

Data Interpretation and Key Insights

The mass spectrum of 4-(1-Pyrrolidinyl)benzaldehyde will show a molecular ion peak and

several fragment ions.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175, corresponding to the

molecular weight of the compound.[2] The presence of one nitrogen atom results in an odd

molecular weight, consistent with the nitrogen rule.

Major Fragment Ions:

m/z 174 (M-1)⁺: Loss of a hydrogen atom from the aldehyde group.

m/z 146 (M-29)⁺: Loss of the CHO group.

m/z 119: A significant peak corresponding to the loss of the pyrrolidine ring.[2]

Fragmentation Pathway

[C₁₁H₁₃NO]⁺˙
m/z = 175

[C₁₁H₁₂NO]⁺
m/z = 174

- H˙

[C₁₀H₁₂N]⁺
m/z = 146

- CHO˙

[C₈H₇O]⁺
m/z = 119

- C₄H₈N˙

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4-(1-Pyrrolidinyl)benzaldehyde in mass

spectrometry.
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Conclusion
The combined application of NMR, IR, and MS provides a definitive structural characterization

of 4-(1-Pyrrolidinyl)benzaldehyde. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen

framework, including the substitution pattern on the aromatic ring. The IR spectrum identifies

the key functional groups, namely the conjugated aldehyde and the aromatic amine. Mass

spectrometry confirms the molecular weight and provides insights into the fragmentation

patterns, which are consistent with the proposed structure. This comprehensive spectroscopic

analysis serves as a crucial reference for the identification, purity assessment, and further

investigation of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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